1-(tert-Butyldimethylsilyloxy)-2-propanone
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of a tert-butyldimethylsilyloxy group to a propanone molecule. The reaction typically proceeds through silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent . The resulting compound is a stable silyl ether.
Physical And Chemical Properties Analysis
Scientific Research Applications
1-(tert-Butyldimethylsilyloxy)-2-propanone, also known as (tert-Butyldimethylsiloxy)acetaldehyde, is a chemical compound with the molecular formula C8H18O2Si . It’s often used in the field of organic chemistry, particularly in the synthesis of other complex organic compounds .
One of the key features of this compound is its stability. The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group in organic synthesis .
The compound can be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of N-methylimidazole . The resulting tert-butyldimethylsilyl ethers are stable to aqueous base but can be converted back to the alcohols under acidic conditions .
Synthesis of Pretomanid
This compound has been used in the synthesis of Pretomanid, a drug used to treat extensively drug-resistant tuberculosis (XDR-TB) and multidrug-resistant tuberculosis (MDR-TB) . The synthetic strategy involves the preparation of a key intermediate from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions .
Chemoselective Cleavage of Silyl Ethers
The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers . This makes it suitable for use in chemoselective cleavage of silyl ethers, where the stability of the tert-butyldimethylsilyloxy group allows it to remain intact while other silyl ethers are cleaved .
Synthesis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
This compound can be used to synthesize 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene , a compound that could have potential applications in organic synthesis .
Protection of Hydroxyl Compounds
This compound can be used in the protection of hydroxyl compounds . The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable and holds more promise for such applications . When the commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) was initially used as a silylation agent, it was found by E. J. Corey to react very slowly and to give unsatisfactory yields with alcohols . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .
properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDYTSJUGPFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399591 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyldimethylsilyloxy)-2-propanone | |
CAS RN |
74685-00-0 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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